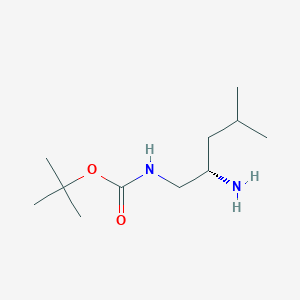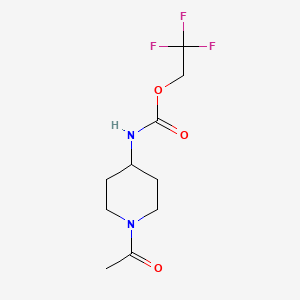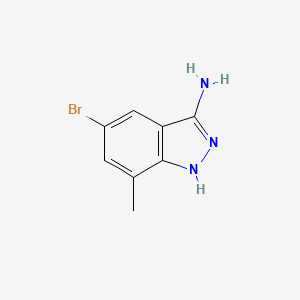
5-溴-7-甲基-1H-吲唑-3-胺
描述
5-Bromo-7-methyl-1H-indazol-3-amine: is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
科学研究应用
Chemistry: 5-Bromo-7-methyl-1H-indazol-3-amine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound has shown promise in the development of anticancer agents. It has been evaluated for its inhibitory activity against various cancer cell lines, including lung, leukemia, prostate, and hepatoma cells .
Industry: In the pharmaceutical industry, 5-Bromo-7-methyl-1H-indazol-3-amine is used in the synthesis of drug candidates and as a reference compound in analytical studies .
作用机制
Target of Action
It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase .
Mode of Action
It is suggested that it may affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway in a concentration-dependent manner .
Biochemical Pathways
It is suggested that it may affect the p53/mdm2 pathway .
Result of Action
It is suggested that it may affect apoptosis and cell cycle .
生化分析
Biochemical Properties
5-Bromo-7-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. This compound has been shown to interact with tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, 5-Bromo-7-methyl-1H-indazol-3-amine inhibits their activity, leading to the suppression of cancer cell growth . Additionally, this compound has been found to interact with the Bcl2 family of proteins, which are involved in the regulation of apoptosis (programmed cell death). The interaction with these proteins promotes apoptosis in cancer cells, further contributing to its antitumor activity .
Cellular Effects
The effects of 5-Bromo-7-methyl-1H-indazol-3-amine on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating the p53/MDM2 pathway, which is a critical regulator of cell cycle and apoptosis . Furthermore, 5-Bromo-7-methyl-1H-indazol-3-amine influences cell signaling pathways by inhibiting tyrosine kinases, leading to the disruption of downstream signaling cascades that promote cell proliferation and survival . This compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-Bromo-7-methyl-1H-indazol-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways that are essential for cancer cell proliferation and survival. Additionally, 5-Bromo-7-methyl-1H-indazol-3-amine interacts with the Bcl2 family of proteins, promoting apoptosis by inhibiting the anti-apoptotic members of this family . The compound also activates the p53/MDM2 pathway, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-methyl-1H-indazol-3-amine have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that 5-Bromo-7-methyl-1H-indazol-3-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium .
Dosage Effects in Animal Models
The effects of 5-Bromo-7-methyl-1H-indazol-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
5-Bromo-7-methyl-1H-indazol-3-amine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolism can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions . Additionally, 5-Bromo-7-methyl-1H-indazol-3-amine can influence metabolic flux by altering the activity of enzymes involved in key metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Bromo-7-methyl-1H-indazol-3-amine is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 5-Bromo-7-methyl-1H-indazol-3-amine can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of the compound can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of 5-Bromo-7-methyl-1H-indazol-3-amine is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cancer cells . In the cytoplasm, it interacts with various enzymes and proteins involved in cell signaling and apoptosis . In the nucleus, 5-Bromo-7-methyl-1H-indazol-3-amine can modulate gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1H-indazol-3-amine typically involves the bromination of 7-methyl-1H-indazole followed by amination at the 3-position. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The brominated intermediate is then subjected to nucleophilic substitution with an amine source to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 5-Bromo-7-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Indazole N-oxides.
Reduction Products: Dehalogenated indazole derivatives.
相似化合物的比较
- 5-Bromo-1H-indazol-3-amine
- 7-Methyl-1H-indazol-3-amine
- 5-Chloro-7-methyl-1H-indazol-3-amine
Comparison: 5-Bromo-7-methyl-1H-indazol-3-amine is unique due to the presence of both bromine and methyl substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in biological assays .
属性
IUPAC Name |
5-bromo-7-methyl-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUZXNDSBKYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716768 | |
| Record name | 5-Bromo-7-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110502-50-5 | |
| Record name | 5-Bromo-7-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


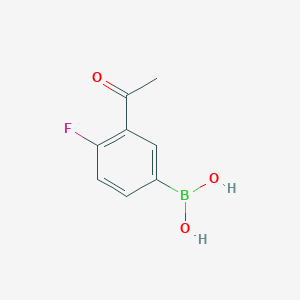


![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
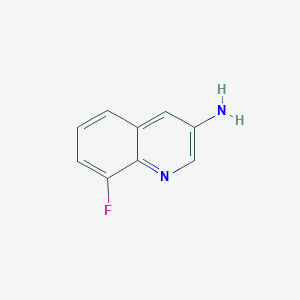
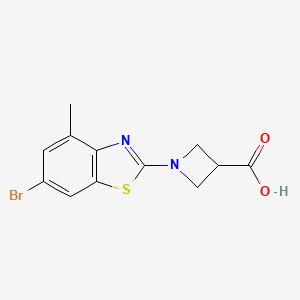
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)
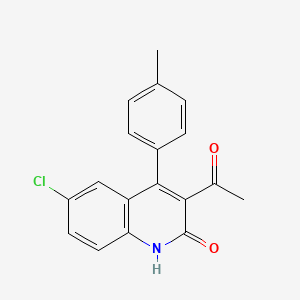
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)
